Androsin

Descripción general

Descripción

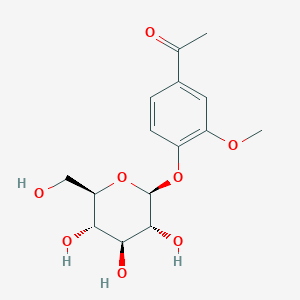

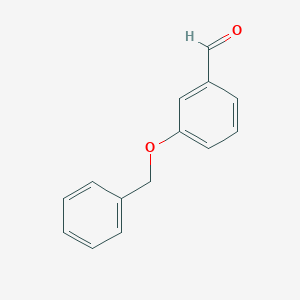

Androsin is an active compound isolated from Picrorhiza Kurroa Royle ex Benth, with anti-asthmatic effects . It is a crystalline glucoside C15H20O8 that is found in an herb (Apocynum androsaemifolium) and that yields glucose and acetovanillone on hydrolysis .

Synthesis Analysis

Androsin is a natural compound isolated from Picrorhiza Kurroa Royle ex Benth . The exact synthesis process of Androsin is not mentioned in the search results.

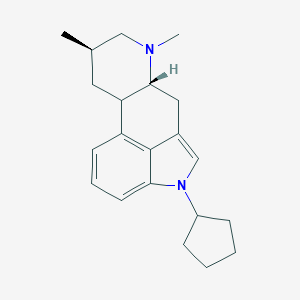

Molecular Structure Analysis

The molecular weight of Androsin is 328.31 and its molecular formula is C15H20O8 . The exact molecular structure analysis is not available in the search results.

Physical And Chemical Properties Analysis

Androsin is a solid substance with a white to off-white color . It has a molecular weight of 328.31 and a molecular formula of C15H20O8 . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Antiasthmatic Applications

Androsin, identified as a phenol glycoside from Picrorhiza kurroa, has demonstrated effectiveness in preventing allergen and platelet-activating factor-induced bronchial obstruction in guinea pigs. This suggests potential antiasthmatic applications. Specifically, androsin was found to be effective when administered orally at a dosage of 10 mg/kg, showing promise in the treatment of asthma and other respiratory conditions (Dorsch et al., 1991). Another study highlighted the effectiveness of acetophenones, including androsin, in preventing bronchial obstruction, again indicating its potential as an antiasthmatic compound (Dorsch et al., 1992).

Geroprotector Discovery

Androsin has been involved in the discovery of human geroprotectors through a novel strategy called ANDRU (aging network based drug discovery). This approach, which utilizes human genomic and pharmacogenomic data, identifies aging subnetworks and screens for interventions that may reverse age-associated transcriptional changes. While androsin's direct role in this process is not specified, its association with aging network research is noteworthy (Yang et al., 2018); (Yang et al., 2019).

Medicinal Plant Components

Studies have identified androsin as a component in various medicinal plants such as Iris tectorum and Schizandra nigra. These findings contribute to the understanding of the medicinal properties of these plants and the potential therapeutic applications of their components, including androsin (Morita et al., 1972); (Takani et al., 1975).

Phytosterol Biotransformation

Research has explored the biotransformation of phytosterols into androstenedione, a process relevant in steroid metabolism. These studies provide insights into the biological and chemical mechanisms behind the transformation, highlighting the role of androsin in this context (Malaviya & Gomes, 2008); (Nunes et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Androsin, an active compound isolated from Picrorhiza Kurroa Royle ex Benth, has been shown to have anti-asthmatic effects . It has been found to alleviate non-alcoholic fatty liver disease (NAFLD) by activating autophagy and attenuating de novo lipogenesis . The primary targets of Androsin are the biochemical pathways involved in these processes .

Mode of Action

Androsin interacts with its targets by activating the AMPKα pathway and down-regulating the expression of SREBP-1c . This results in the amelioration of hepatic lipogenesis . Furthermore, it activates autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway .

Biochemical Pathways

The biochemical pathways affected by Androsin include the AMPKα pathway, the SREBP-1c/FASN pathway, and the AMPKα/PI3K/Beclin1/LC3 pathway . These pathways are involved in the regulation of lipogenesis and autophagy . The downstream effects of these pathways include the reduction of hepatic steatosis, serum lipid levels, and hepatic injury .

Result of Action

The administration of Androsin has been shown to significantly ameliorate hepatic steatosis, serum lipid levels, and hepatic injury in ApoE-/- mice induced by HFrD . It also mitigates lipogenesis by inhibiting the SREBP1c/FASN pathway and activating autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway .

Propiedades

IUPAC Name |

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOZWMJFTQUXON-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967619 | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsin | |

CAS RN |

531-28-2 | |

| Record name | Androsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)

![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)